

# Application Notes and Protocols: The Use of Cupronickel in Desalination Plants

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## Compound of Interest

Compound Name: Copper;nickel

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These application notes provide a comprehensive overview of the use of cupronickel alloys in desalination plants, with a focus on their material properties, performance under various conditions, and standardized testing protocols. The information is intended to guide researchers and professionals in materials science and corrosion engineering in the selection and evaluation of cupronickel for desalination applications.

## Introduction to Cupronickel in Desalination

Cupronickel alloys, primarily the 90/10 (C70600) and 70/30 (C71500) grades, are extensively used in thermal desalination plants, such as Multi-Stage Flash (MSF) and Multi-Effect Distillation (MED) systems.<sup>[1][2]</sup> Their widespread adoption is attributed to their exceptional resistance to seawater corrosion and inherent biofouling properties.<sup>[3][4][5]</sup> These alloys are critical components in heat exchanger tubing, piping systems, water boxes, and evaporator shells.<sup>[6][7]</sup>

The 70/30 alloy, with a higher nickel content, offers greater strength and superior resistance to high-velocity seawater and erosion, making it suitable for more demanding applications.<sup>[8][9]</sup> <sup>[10]</sup> The 90/10 alloy, being more cost-effective, is widely used in many components and has demonstrated excellent performance under various operating conditions.<sup>[8][9][11]</sup>

## Data Presentation: Properties of Cupronickel Alloys

The selection of a cupronickel alloy for a specific application in a desalination plant depends on a thorough understanding of its mechanical and physical properties. The following tables summarize key quantitative data for the 90/10 (C70600) and 70/30 (C71500) cupronickel alloys.

Table 1: Chemical Composition of Cupronickel Alloys

Element	C70600 (90/10)	C71500 (70/30)
Copper (Cu)	88.6 - 90%	69 - 77%
Nickel (Ni)	9 - 11%	29 - 33%
Iron (Fe)	1.0%	0.4 - 1.0%
Manganese (Mn)	1.0%	0.5 - 1.0%

Source:[8]

Table 2: Mechanical Properties of Cupronickel Alloys (Annealed Condition)

Property	C70600 (90/10)	C71500 (70/30)
Tensile Strength	275–414 MPa	310–517 MPa
Yield Strength (0.2% Proof)	90–135 MPa	105–241 MPa
Elongation	30%	30%
Hardness (Brinell)	~80 HB	~100 HB

Source:[8][9]

Table 3: Physical Properties of Cupronickel Alloys

Property	C70600 (90/10)	C71500 (70/30)
Density	8.90 g/cm <sup>3</sup>	8.95 g/cm <sup>3</sup>
Melting Range	1100-1145 °C	1170-1240 °C
Thermal Conductivity	40 W/m°K	29 W/m°K
Coefficient of Linear Expansion (20-300°C)	17 x 10 <sup>-6</sup> /°C	16 x 10 <sup>-6</sup> /°C
Electrical Resistivity	19 μΩ.cm	34 μΩ.cm
Modulus of Elasticity	135 GPa	152 GPa

Source:[11][12]

Table 4: Corrosion Rate of 90/10 Cupronickel in Seawater

Condition	Corrosion Rate (mm/year)
General corrosion in clean seawater	0.001 - 0.025
With 0.2 - 0.5 mg/L NaClO	No significant increase
With 5000 mg/L NaClO	0.07 - 1.27

Source:[4][13]

## Experimental Protocols

### Corrosion Testing in Simulated Seawater

This protocol is based on the principles of ASTM G31-2012a, "Standard Practice for Laboratory Immersion Corrosion Testing of Metals."

Objective: To determine the general corrosion rate of cupronickel alloys in a simulated seawater environment.

Materials:

- Cupronickel alloy specimens (e.g., 50 x 25 x 1.5 mm)
- Simulated seawater solution (e.g., 3.5% NaCl solution)
- Glass beakers or corrosion cells
- Thermostatically controlled water bath
- Analytical balance ( $\pm 0.1$  mg)
- Cleaning solutions (e.g., appropriate acid solution as per ASTM G1)
- Acetone and distilled water for rinsing

#### Procedure:

- Specimen Preparation: a. Measure the dimensions of each specimen to calculate the surface area. b. Degrease the specimens by washing with a suitable solvent (e.g., acetone). c. Pickle the specimens in an appropriate acid solution to remove any existing oxide films. d. Rinse thoroughly with distilled water and then acetone. e. Dry and weigh each specimen to the nearest 0.1 mg.
- Immersion: a. Place each specimen in a separate beaker containing a known volume of the simulated seawater solution. b. Place the beakers in a thermostatically controlled water bath to maintain the desired test temperature (e.g., 50°C). c. The duration of the test can vary, but a typical period is 30 days.
- Post-Test Evaluation: a. At the end of the immersion period, remove the specimens from the solution. b. Clean the specimens to remove corrosion products according to ASTM G1 procedures. c. Rinse with distilled water and acetone, then dry. d. Reweigh the specimens to the nearest 0.1 mg.
- Corrosion Rate Calculation: a. Calculate the mass loss (initial weight - final weight). b. Calculate the corrosion rate in millimeters per year (mm/y) using the following formula:  
$$\text{Corrosion Rate (mm/y)} = (K \times W) / (A \times T \times D)$$
Where: K = a constant ( $8.76 \times 10^4$ ) W = mass loss in grams A = surface area in cm<sup>2</sup> T = exposure time in hours D = density of the alloy in g/cm<sup>3</sup>

## Biofouling Resistance Evaluation

This protocol provides a general methodology for assessing the biofouling resistance of cupronickel alloys in a natural seawater environment.

**Objective:** To evaluate the attachment and growth of marine organisms on the surface of cupronickel alloys.

**Materials:**

- Cupronickel alloy test panels
- Control panels of a material known to foul readily (e.g., carbon steel or PVC)
- A test rack or frame for immersing the panels in the sea
- Camera for photographic documentation
- Scraping tools and collection containers for biomass analysis (optional)

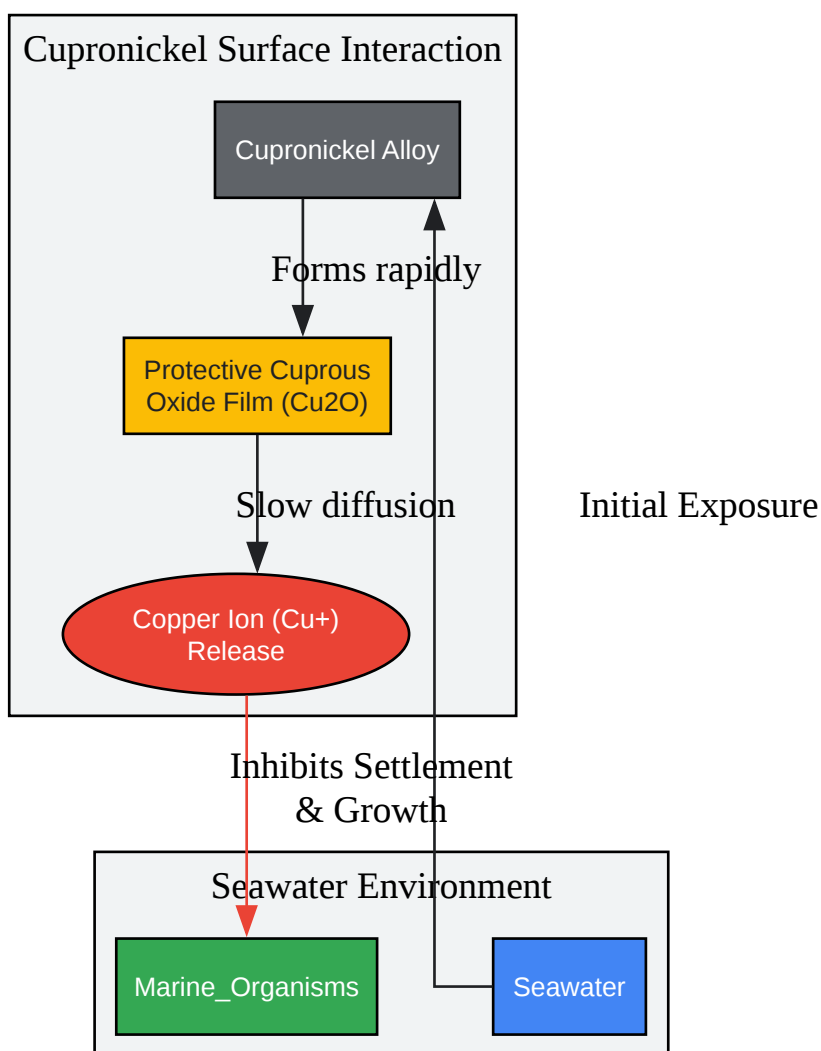
**Procedure:**

- **Panel Preparation:** a. Clean and degrease the test and control panels. b. Securely mount the panels on the test rack, ensuring they are electrically isolated from each other to prevent galvanic effects.
- **Immersion:** a. Submerge the test rack in a natural seawater environment at a location with known biofouling activity. b. The depth of immersion should be consistent and relevant to the intended application.
- **Periodic Inspection:** a. At regular intervals (e.g., monthly), carefully retrieve the test rack for inspection. b. Photograph each panel to document the extent and type of biofouling. c. Note the ease of removal of any attached organisms. On cupronickel surfaces, fouling is often loosely attached and easily wiped away.<sup>[14]</sup>
- **Final Evaluation:** a. After a predetermined exposure period (e.g., 6-12 months), perform a final evaluation. b. Quantify the biofouling coverage on each panel, for example, by using image analysis software to determine the percentage of the surface covered by organisms.

c. (Optional) Scrape the biomass from a defined area of each panel, dry it, and weigh it to obtain a quantitative measure of biofouling.

## Mandatory Visualizations

The following diagrams illustrate key concepts related to the use of cupronickel in desalination plants.



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Caption: Biofouling Resistance Mechanism of Cupronickel.



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Caption: Experimental Workflow for Corrosion Testing.

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